![molecular formula C14H21NO B1399601 N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine CAS No. 1248404-37-6](/img/structure/B1399601.png)
N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine
Descripción general
Descripción
N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine (also known as N-{[4-(2-propoxy)phenyl]methyl}cyclobutanamine, or N-{[4-(2-propoxy)benzyl]methyl}cyclobutanamine) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a cyclic amine, with a cyclobutane ring containing four carbon atoms and a nitrogen atom. It has been used in a variety of research applications, including as a chiral reagent, as a catalyst, and as a substrate for enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Conformation
- Cyclobutane Ring Conformation : The structure of compounds related to N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine often features a cyclobutane ring. This ring typically displays a puckered conformation, with adjacent groups like amides or hydroxy moieties affecting its orientation. Such conformational characteristics are crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science (Ávila, Maldonado, & Toscano, 1997).
2. Crystallography and Molecular Arrangement
- Crystalline Properties and Molecular Interactions : Research on similar compounds has revealed insights into how these molecules crystallize and interact at the molecular level. These studies are vital for understanding the material properties and could lead to applications in crystal engineering and design (Dinçer et al., 2005).
3. Cyclobutane Derivatives in Synthesis
- Cyclobutadiene Intermediates : Compounds with cyclobutadiene structures, similar to the query compound, are significant in various synthetic routes. These intermediates are pivotal in reactions forming complex molecular structures, emphasizing their role in organic synthesis and drug development (Eisch, Hallenbeck, & Lucarelli, 1991).
4. Photoreactivity and Topochemical Processes
- Photodimerization Behaviors : Some cyclobutane derivatives undergo photodimerization, a process where light induces the formation of dimers. This reaction is significant for developing light-responsive materials and understanding molecular dynamics under light exposure (Hasegawa et al., 1985).
5. Pharmaceutical Applications
- Drug Design and Receptor Potentiation : Although not directly related to the query compound, research in the field includes the development of receptor potentiators using similar structures. These findings are crucial for advancing drug discovery and understanding molecular interactions with biological targets (Shaffer et al., 2015).
Propiedades
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-8-6-12(7-9-14)10-15-13-4-3-5-13/h6-9,11,13,15H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEOJBGFLZXILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
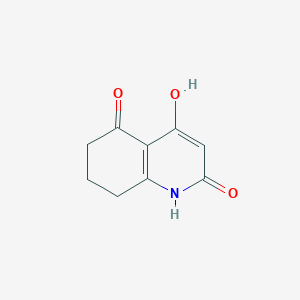

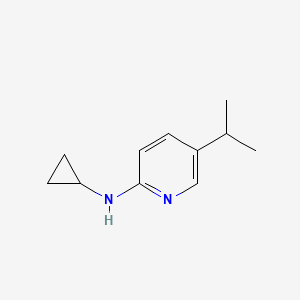


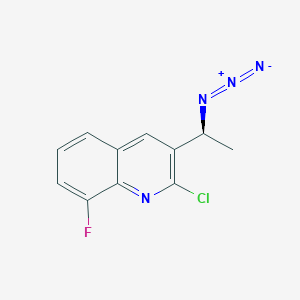
![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
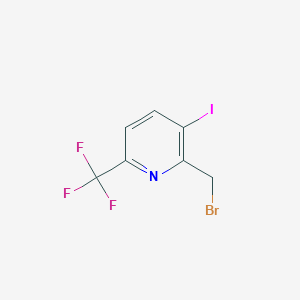
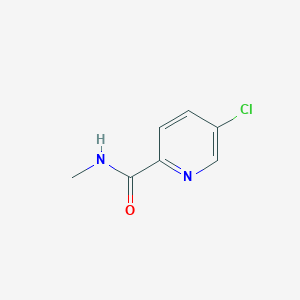
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

